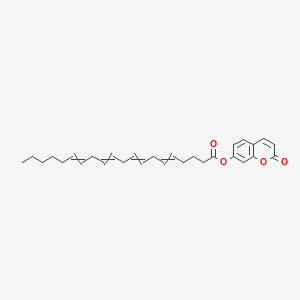

![molecular formula C29H36O15 B12515778 6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)

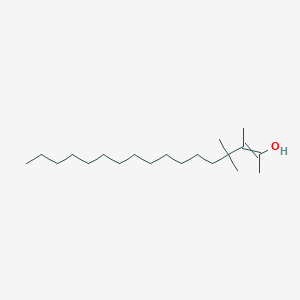

6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Forsythiaside is a phenylethanol glycoside compound primarily found in the dried fruit of Forsythia suspensa (Thunb.) Vahl, a medicinal plant widely distributed in China . Forsythiaside is known for its extensive pharmacological activities, including cardiovascular protection, anti-inflammation, anti-oxidation, and neuroprotection .

Vorbereitungsmethoden

Forsythiasid kann aus Forsythia suspensa-Blättern extrahiert werden, indem eine Methode angewendet wird, die Erhitzen und Rühren beinhaltet. Der Extraktionsprozess wird durch die Response-Surface-Methodik optimiert, wobei Variablen wie Extraktionstemperatur, Extraktionszeit, Flüssigkeits-zu-Material-Verhältnis, Ethanolkonzentration und pH-Wert der Lösung berücksichtigt werden . Die optimalen Extraktionsbedingungen sind 2,2 Stunden, 53,4 °C, 45,7 ml/g, 60 % Ethanol und pH 6 . Die industrielle Produktion beinhaltet die Verwendung von makroporösen Harzen zur Reinigung, wobei AB-8-Harz aufgrund seiner hohen Adsorptions- und Desorptionsraten am besten geeignet ist .

Analyse Chemischer Reaktionen

Forsythiasid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Es zeigt antioxidative Eigenschaften, indem es die AMP-aktivierte Proteinkinase aktiviert und den oxidativen Stress über den NF-E2-verwandten Faktor 2-Signalweg reguliert . Häufig verwendete Reagenzien in diesen Reaktionen sind Ethanol- und Methanol-Lösungen . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind reaktive Sauerstoffspezies und andere Marker für oxidativen Stress .

Wissenschaftliche Forschungsanwendungen

Forsythiasid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Chemie: Forsythiasid wird auf seine antioxidativen und entzündungshemmenden Eigenschaften untersucht.

Biologie: Es wird verwendet, um die Mechanismen von oxidativem Stress und Entzündungen zu erforschen.

Medizin: Forsythiasid hat potenzielle therapeutische Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen, Leberschutz und diabetischer Nierenerkrankung

5. Wirkmechanismus

Forsythiasid entfaltet seine Wirkungen durch die Regulation mehrerer molekularer Ziele und Signalwege. Es aktiviert die AMP-aktivierte Proteinkinase und moduliert den NF-E2-verwandten Faktor 2-Signalweg, der ein wichtiger antioxidativer Transkriptionsfaktor ist . Darüber hinaus reguliert es den Toll-like-Rezeptor 4-, Myeloid Differentiation Factor 88- und NF-κB-Signalweg, was die Expression verwandter Zytokine und Kinasen beeinflusst .

Wirkmechanismus

Forsythiaside exerts its effects by regulating several molecular targets and pathways. It activates AMP-activated protein kinase and modulates the nuclear factor erythroid 2-related factor 2 signaling pathway, which is a significant antioxidant transcription factor . Additionally, it regulates toll-like receptor 4, myeloid differentiation factor 88, and nuclear factor kappaB signaling pathways, influencing the expression of related cytokines and kinases .

Vergleich Mit ähnlichen Verbindungen

Forsythiasid ist unter den Phenylethanolglykosiden einzigartig aufgrund seiner umfassenden pharmakologischen Aktivitäten. Ähnliche Verbindungen sind Forsythiasid A, Forsythiasid B und Forsythiaalan B . Forsythiasid A und Forsythiasid B sind für ihren Herz-Kreislauf-Schutz und ihre entzündungshemmenden Wirkungen bekannt . Forsythiaalan B steht in Korrelation mit anderen Metaboliten wie Z-6,7-Epoxyligustilid und Esculetin .

Forsythiasid zeichnet sich durch seinen hohen Gehalt in Forsythia suspensa und sein breites Spektrum an pharmakologischen Aktivitäten aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

IUPAC Name |

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOUWTJYUCZJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)

![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)

![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)

![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)

![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)